Secoxyloganin methyl ester

Descripción general

Descripción

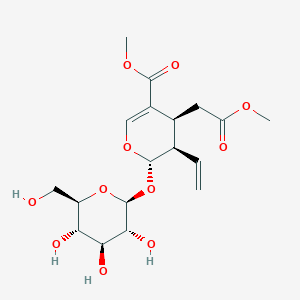

Secoxyloganin methyl ester is a secoiridoid glycoside that has been isolated from various plant species, including Lonicera japonica and Osmanthus fragrans . It is known for its diverse biological activities, including antioxidant, anti-allergic, and cytotoxic properties . The compound has a molecular formula of C17H24O11 and a molecular weight of 404.37 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Secoxyloganin methyl ester can be synthesized through several routes. One common method involves the hydroxylation of 7-deoxyloganic acid, catalyzed by enzymes such as 7-deoxy-loganic acid 7-epi-hydroxylase, oleoside methyl ester synthase, and secoxyloganin synthase . This process produces oleoside-11-methyl ester, which can be further transformed into this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification processes. The compound is often stored under inert gas (nitrogen or argon) at low temperatures (2–8°C) to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: Secoxyloganin methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Secoxyloganin methyl ester has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of secoxyloganin methyl ester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound acts as an antioxidant by inhibiting reactions brought about by dioxygen or peroxides.

Anti-Allergic Activity: It prevents allergic inflammation by modulating immune responses and reducing the release of inflammatory mediators.

Cytotoxic Activity: this compound exhibits cytotoxic effects by inducing cell death in certain cell types.

Comparación Con Compuestos Similares

Secoxyloganin methyl ester is unique among secoiridoid glycosides due to its specific biological activities and chemical structure. Similar compounds include:

Loganic Acid: An isomer of secoxyloganin with similar biological activities.

Loganin: Another secoiridoid glycoside with comparable properties.

Secologanin: A closely related compound used in the synthesis of various natural products.

These compounds share structural similarities but differ in their specific biological activities and applications.

Actividad Biológica

Secoxyloganin methyl ester is a secoiridoid glycoside derived from various plant species, particularly from the genus Lonicera and Olea. This compound has garnered attention due to its diverse biological activities, including antibacterial, antioxidant, and cytotoxic properties. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Overview of this compound

This compound (chemical formula: CHO) is a derivative of secoxyloganin, which is known for its role in plant metabolism and potential therapeutic applications. It has been isolated from several plants, including Lonicera japonica and Olea europaea. The compound is recognized for its ability to interact with various biological systems, making it a subject of interest in pharmacological research.

Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it is effective against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria demonstrate the compound's potential as a natural antibacterial agent:

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that this compound may be useful in developing natural antimicrobial therapies.

Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells through the activation of caspase pathways:

- Cell Line: HeLa (cervical cancer)

- IC (µM): 15

This cytotoxicity indicates its potential application in cancer treatment strategies.

Antioxidant Properties

The compound also demonstrates strong antioxidant activity. It scavenges free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant capacity can be quantified using assays such as DPPH and ABTS:

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These results highlight the potential of this compound in nutraceutical applications aimed at enhancing health through oxidative stress reduction.

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antibacterial Mechanism: It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Cytotoxic Mechanism: Induces apoptosis via mitochondrial dysfunction and caspase activation.

- Antioxidant Mechanism: Neutralizes free radicals by donating electrons, thus stabilizing reactive species.

Case Studies

- Antibacterial Efficacy Study : A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of MRSA. The compound showed promising results with an MIC of 16 µg/mL, suggesting its potential as an alternative to conventional antibiotics.

- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects on breast cancer cell lines (MCF-7), this compound demonstrated an IC value of 12 µM after 48 hours of treatment, indicating significant anti-cancer properties.

- Antioxidant Activity Assessment : A comparative study on various natural antioxidants found that this compound exhibited superior activity compared to ascorbic acid in both DPPH and ABTS assays, reinforcing its role as a potent antioxidant.

Propiedades

IUPAC Name |

methyl (2S,3R,4S)-3-ethenyl-4-(2-methoxy-2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O11/c1-4-8-9(5-12(20)25-2)10(16(24)26-3)7-27-17(8)29-18-15(23)14(22)13(21)11(6-19)28-18/h4,7-9,11,13-15,17-19,21-23H,1,5-6H2,2-3H3/t8-,9+,11-,13-,14+,15-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCHHOVJEMEKKG-VPNMNMBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1C(C(OC=C1C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1[C@H]([C@@H](OC=C1C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.